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Compound of Interest

Compound Name: 4-Oxopiperidine-1-carboxamide

Cat. No.: B108025

A comparative guide to the structure-activity relationship (SAR) of 4-oxopiperidine-1-
carboxamide analogs and related piperidine carboxamides is presented for researchers,
scientists, and drug development professionals. This guide synthesizes experimental data on
how structural modifications to the piperidine carboxamide scaffold influence biological activity
against various therapeutic targets, including tubulin, DNA gyrase, and protein kinase B (Akt).

While comprehensive SAR studies specifically on 4-oxopiperidine-1-carboxamide analogs
are limited in publicly available literature, this guide draws comparisons from closely related
structures, primarily 4-substituted piperidine-1-carboxamides and piperidine-4-carboxamides, to
provide valuable insights for the rational design of novel therapeutic agents.

Comparative Structure-Activity Relationship
Analysis

The following sections and data tables summarize the SAR for different classes of piperidine
carboxamide analogs, highlighting key structural features that govern their potency and
selectivity.

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as
Tubulin Inhibitors

A study by Krasavin et al. identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a
novel class of tubulin inhibitors with potent antiproliferative activity against the DU-145 prostate
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cancer cell line.[1][2] The SAR investigation focused on two key regions: the substituent on the

1,2,4-oxadiazole ring (R*) and the substituent on the 1-carboxamide nitrogen (R?).

Key Findings:

Carboxamide Moiety: The 1-carboxamide fragment was found to be essential for the
antiproliferative activity.[3]

R! Substituent (on Oxadiazole): Aromatic substituents were explored. A p-fluorophenyl group
(compound 8g) and a 3,4,5-trimethoxyphenyl group (compound 80) at the R?* position
resulted in submicromolar activity.[2]

R2 Substituent (on Carboxamide): N-benzyl substitution was generally favorable. A 2,3-
difluorobenzyl group (compound 11b) and a 2,5-difluorobenzyl group (compound 11d) at the
R2 position also conferred potent activity.[2]

Optimized Analog: By combining the optimized fragments, compound 12a (with R* = 3,4,5-
trimethoxyphenyl and R2 = 2,5-difluorobenzyl) was identified as the most potent analog, with
a Glso of 120 nM.[2]

Table 1: SAR of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide Analogs as Antiproliferative
Agents[2]

Antiproliferative

R* Substituent (on R? Substituent (on

Compound ID ) ) Activity (Glso, pM)
Oxadiazole) Carboxamide)
vs. DU-145 cells
89 4-Fluorophenyl 4-Fluorophenyl 0.61
3,4,5-
8o ] 4-Fluorophenyl 0.89
Trimethoxyphenyl
11b 4-Methoxyphenyl 2,3-Difluorobenzyl 0.81
11d 4-Methoxyphenyl 2,5-Difluorobenzyl 0.73
3,4,5- )
12a ) 2,5-Difluorobenzyl 0.12
Trimethoxyphenyl
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Piperidine-4-carboxamides as DNA Gyrase Inhibitors

A series of piperidine-4-carboxamides (P4Cs) have been identified as potent inhibitors of
Mycobacterium abscessus (Mabs) DNA gyrase, a novel target for this class of compounds.[4]
[5] The lead compound, MMV688844 (referred to as 844), was optimized to improve its
antibacterial efficacy.

Key Findings:

o Core Structure: The piperidine-4-carboxamide core connected to a 6-methoxy-1,5-
naphthyridin-4-amine at the piperidine nitrogen and a substituted phenyl group via an ethyl
linker at the carboxamide nitrogen was the basis for this series.

e Phenyl Substitution: Substitution on the phenyl ring significantly impacted activity. The parent
compound 844 has a 4-chlorophenyl group. Replacing the chloro group with a trifluoromethyl
group at the 4-position (compound 844-TFM) resulted in a nearly 10-fold increase in activity
against Mabs.[6]

o Positional Isomers: Moving the trifluoromethyl group to the 3-position of the phenyl ring
(compound 9f) led to a reduction in potency compared to the lead compound 844.[6]

Table 2: SAR of Piperidine-4-carboxamide Analogs as M. abscessus Inhibitors[6]

Antibacterial

Phenyl Ring . DNA Gyrase
Compound ID . Activity (MIC, pM) .
Substituent Inhibition (ICso, pM)
vs. M. abscessus
844 4-Chloro 12.5 10
844-TFM 4-Trifluoromethyl 15 15
of 3-Trifluoromethyl 12.5 n/d

n/d: not determined

4-Amino-piperidine-4-carboxamides as Akt Inhibitors

Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-
carboxamides led to the discovery of potent and orally bioavailable inhibitors of Protein Kinase
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B (Akt), a key node in cancer signaling pathways.[7][8]
Key Findings:

 Linker Variation: The initial leads, which were 4-amino-4-benzylpiperidines, suffered from
rapid metabolism. Introducing a carboxamide linker at the 4-position of the piperidine ring
was a key modification to improve the pharmacokinetic profile.[7]

o Carboxamide Substitution: Exploration of various substituents on the carboxamide nitrogen
was crucial for potency and bioavailability. The discovery of AZD5363, a clinical candidate,
highlights the success of this strategy, which incorporates a (1S)-1-(4-chlorophenyl)-3-
hydroxypropyl group on the carboxamide.[8]

Table 3: Comparison of Akt Inhibitor Scaffolds[7]

Compound Class General Structure Feature Key Advantage
4-Amino-4-benzylpiperidines Direct benzyl substitution at C4  Potent cellular activity
4-Amino-4- o Improved metabolic stability
S Carboxamide linker at C4 ) o
carboxamidopiperidines and oral bioavailability

Mechanisms of Action & Signaling Pathways

The biological activity of these analogs is dictated by their interaction with specific cellular
targets. The following diagrams illustrate the mechanism of action for tubulin inhibitors and the
signaling pathway modulated by Akt inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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